3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide
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Overview
Description
3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of multiple halogen atoms and a sulfonamide group suggests potential biological activity.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the sulfonamide group.
Enzyme Inhibitors: Possible applications as enzyme inhibitors in biochemical research.
Medicine
Drug Development: Exploration as a lead compound in drug development for various diseases.
Industry
Material Science:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 2-chlorobenzylamine with a sulfonyl chloride derivative under basic conditions.
Coupling with the benzamide: The intermediate sulfonamide is then coupled with 3,4-dichlorophenyl-4-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Halogen atoms in the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a benzaldehyde derivative, while substitution could introduce various functional groups into the aromatic rings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The presence of halogen atoms could enhance binding affinity to the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(2-chlorobenzyl)sulfonamide: A related compound with similar structural features.
Uniqueness
Multiple Halogen Atoms: The presence of multiple halogen atoms in 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide may confer unique biological activity and binding properties.
Complex Structure: The combination of sulfonamide and benzamide groups in a single molecule is relatively unique and may offer diverse applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3FN2O3S/c21-15-4-2-1-3-13(15)11-25-30(28,29)19-9-12(5-8-18(19)24)20(27)26-14-6-7-16(22)17(23)10-14/h1-10,25H,11H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUOMRPUKOHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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